molecular formula C15H21N5 B8139147 2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine

2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8139147
M. Wt: 271.36 g/mol
InChI Key: FWDBHCFWFYTGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is part of the [1,2,4]triazolo[1,5-a]pyridine family, known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine typically involves multicomponent reactions, which are efficient and yield high purity products. One common method involves the reaction of N-arylamidines with chloramine-T, promoting direct metal-free oxidative N-N bond formation . This method is advantageous due to its mild reaction conditions and short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, yield, and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo[1,5-a]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the triazolo[1,5-a]pyridine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in the design of new drugs and materials with tailored functionalities.

Properties

IUPAC Name

2-piperidin-4-yl-6-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-2-10-19(9-1)13-3-4-14-17-15(18-20(14)11-13)12-5-7-16-8-6-12/h3-4,11-12,16H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBHCFWFYTGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN3C(=NC(=N3)C4CCNCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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